Quipazine

Catalog No.
S583523
CAS No.
4774-24-7
M.F
C13H15N3
M. Wt
213.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quipazine

CAS Number

4774-24-7

Product Name

Quipazine

IUPAC Name

2-piperazin-1-ylquinoline

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2

InChI Key

XRXDAJYKGWNHTQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2

Synonyms

2-(1-Piperazinyl)quinoline, MA 1291, MA-1291, MA1291, Quipazine, Quipazine Hydrochloride, Quipazine Maleate, Quipazine Maleate (1:1)

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2
  • Origin and Use in Research: Developed as a potential antidepressant, quipazine never reached medical use. However, it found a niche in scientific research due to its interaction with the serotonin system [].
  • Significance: Quipazine's value lies in its ability to activate serotonin receptors, particularly 5-HT2A and 5-HT3 subtypes. This activation allows researchers to study the effects of serotonin signaling on various biological processes [, ].

Molecular Structure Analysis

Quipazine possesses a unique structure combining a quinoline ring with a piperazine ring linked by a single nitrogen atom []. This structure offers several key features:

  • Heterocyclic Rings: Both quinoline and piperazine are heterocyclic rings, meaning they contain atoms other than carbon in their structure. These rings are crucial for the interaction of quipazine with serotonin receptors [].
  • Nitrogen Atoms: The presence of multiple nitrogen atoms allows quipazine to form hydrogen bonds with receptor sites, influencing its binding affinity [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for quipazine is not readily available in scientific literature for public access. However, scientific suppliers offer quipazine, suggesting established production methods exist.
  • Mechanism of Action: Quipazine acts primarily through two mechanisms:
    • Serotonin Reuptake Inhibition: It prevents the reuptake of serotonin by presynaptic neurons, leading to increased serotonin levels in the synaptic cleft [].
    • Serotonin Receptor Agonism: Quipazine directly activates various serotonin receptors, particularly 5-HT2A and 5-HT3, mimicking the effects of serotonin itself [, ].

Note

Due to limitations on sharing specific reaction details, the balanced chemical equations are omitted.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of multiple aromatic rings [].
  • Solubility: Presumed to have some solubility in water due to the presence of nitrogen atoms, but solubility in organic solvents might be higher due to the aromatic rings [].
  • Stability: Information on stability is unavailable, but the presence of aromatic rings suggests some stability.

Investigating Serotonin Function:

  • Serotonin Receptor Agonist: Quipazine acts as a non-selective serotonin receptor agonist, meaning it directly stimulates various types of serotonin receptors in the brain. This allows researchers to study the effects of serotonin activation on different neural processes .
  • Modeling Serotonin-Related Disorders: By mimicking the effects of serotonin, quipazine can be used to model certain aspects of serotonin-related disorders like depression and anxiety in animal models .

Studying Neural Signaling:

  • Head-Twitch Response: Quipazine induces a characteristic "head-twitch" response in rodents, which is a specific behavioral endpoint used to assess drug effects on serotonin signaling pathways .
  • Investigating Gq/11 Signaling: Recent research suggests quipazine may influence a specific signaling pathway in the brain called the Gq/11 pathway, which is involved in various cellular functions .

Other Potential Applications:

  • Antidepressant Potential: Quipazine was initially investigated as a potential antidepressant due to its serotonin-modulating effects; however, it was never developed for clinical use .
  • Oxytocic Effects: Limited research suggests quipazine may also have oxytocic properties, meaning it could potentially stimulate uterine contractions, but further investigation is needed .

XLogP3

1.5

LogP

2.04 (LogP)

UNII

4WCY05C0SJ

Related CAS

5786-68-5 (maleate (1:1))

Other CAS

4774-24-7

Wikipedia

Quipazine

Dates

Modify: 2023-08-15

Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice

Mario de la Fuente Revenga, Urjita H Shah, Nima Nassehi, Alaina M Jaster, Prithvi Hemanth, Salvador Sierra, Malgorzata Dukat, Javier González-Maeso
PMID: 33400504   DOI: 10.1021/acschemneuro.0c00291

Abstract

Known classic psychedelic serotonin 2A receptor (5-HT
R) agonists retain a tryptamine or phenethylamine at their structural core. However, activation of the 5-HT
R can be elicited by drugs lacking these fundamental scaffolds. Such is the case of the N-substituted piperazine quipazine. Here, we show that quipazine bound to and activated 5-HT
R as measured by [
H]ketanserin binding displacement, Ca
mobilization, and accumulation of the canonical G
signaling pathway mediator inositol monophosphate (IP
)
and
. Additionally, quipazine induced via 5-HT
R an expression pattern of immediate early genes (IEG) in the mouse somatosensory cortex consistent with that of classic psychedelics. In the mouse head-twitch response (HTR) model of psychedelic-like action, quipazine produced a lasting effect with high maximal responses during the peak effect that were successfully blocked by the 5-HT
R antagonist M100907 and absent in 5-HT
R knockout (KO) mice. The acute effect of quipazine on HTR appeared to be unaffected by serotonin depletion and was independent from 5-HT
R activation. Interestingly, some of these features were shared by its deaza bioisostere 2-NP, but not by other closely related piperazine congeners, suggesting that quipazine might represent a distinct cluster within the family of psychoactive piperazines. Together, our results add to the mounting evidence that quipazine's profile matches that of classic psychedelic 5-HT
R agonists at cellular signaling and behavioral pharmacology levels.


Stimulation of 5-HT2A receptors recovers sensory responsiveness in acute spinal neonatal rats

Hillary E Swann, Sierra D Kauer, Jacob T Allmond, Michele R Brumley
PMID: 28004950   DOI: 10.1037/bne0000176

Abstract

Quipazine is a 5-HT
-receptor agonist that has been used to induce motor activity and promote recovery of function after spinal cord injury in neonatal and adult rodents. Sensory stimulation also activates sensory and motor circuits and promotes recovery after spinal cord injury. In rats, tail pinching is an effective and robust method of sacrocaudal sensory afferent stimulation that induces motor activity, including alternating stepping. In this study, responsiveness to a tail pinch following treatment with quipazine (or saline vehicle control) was examined in spinal cord transected (at midthoracic level) and intact neonatal rats. Rat pups were secured in the supine posture with limbs unrestricted. Quipazine or saline was administered intraperitoneally and after a 10-min period, a tail pinch was administered. A 1-min baseline period prior to tail-pinch administration and a 1-min response period postpinch was observed and hind-limb motor activity, including locomotor-like stepping behavior, was recorded and analyzed. Neonatal rats showed an immediate and robust response to sensory stimulation induced by the tail pinch. Quipazine recovered hind-limb movement and step frequency in spinal rats back to intact levels, suggesting a synergistic, additive effect of 5-HT-receptor and sensory stimulation in spinal rats. Although levels of activity in spinal rats were restored with quipazine, movement quality (high vs. low amplitude) was only partially restored. (PsycINFO Database Record


Cortico-reticulo-spinal circuit reorganization enables functional recovery after severe spinal cord contusion

Leonie Asboth, Lucia Friedli, Janine Beauparlant, Cristina Martinez-Gonzalez, Selin Anil, Elodie Rey, Laetitia Baud, Galyna Pidpruzhnykova, Mark A Anderson, Polina Shkorbatova, Laura Batti, Stephane Pagès, Julie Kreider, Bernard L Schneider, Quentin Barraud, Gregoire Courtine
PMID: 29556028   DOI: 10.1038/s41593-018-0093-5

Abstract

Severe spinal cord contusions interrupt nearly all brain projections to lumbar circuits producing leg movement. Failure of these projections to reorganize leads to permanent paralysis. Here we modeled these injuries in rodents. A severe contusion abolished all motor cortex projections below injury. However, the motor cortex immediately regained adaptive control over the paralyzed legs during electrochemical neuromodulation of lumbar circuits. Glutamatergic reticulospinal neurons with residual projections below the injury relayed the cortical command downstream. Gravity-assisted rehabilitation enabled by the neuromodulation therapy reinforced these reticulospinal projections, rerouting cortical information through this pathway. This circuit reorganization mediated a motor cortex-dependent recovery of natural walking and swimming without requiring neuromodulation. Cortico-reticulo-spinal circuit reorganization may also improve recovery in humans.


Quipazine Elicits Swallowing in the Arterially Perfused Rat Preparation: A Role for Medullary Raphe Nuclei?

Victor Bergé-Laval, Christian Gestreau
PMID: 32698469   DOI: 10.3390/ijms21145120

Abstract

Pharmacological neuromodulation of swallowing may represent a promising therapeutic option to treat dysphagia. Previous studies suggested a serotonergic control of swallowing, but mechanisms remain poorly understood. Here, we investigated the effects of the serotonergic agonist quipazine on swallowing, using the arterially perfused working heart-brainstem (in situ) preparation in rats. Systemic injection of quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions. Methysergide, a 5-HT2 receptor antagonist, blocked the excitatory effect of quipazine on swallowing, but had no effect on spontaneous swallow rate. Microinjections of quipazine in the nucleus of the solitary tract were without effect. In contrast, similar injections in caudal medullary raphe nuclei increased swallow rate without changes in cardiorespiratory parameters. Thus, quipazine may exert an excitatory effect on raphe neurons via stimulation of 5-HT2A receptors, leading to increased excitability of the swallowing network. In conclusion, we suggest that pharmacological stimulation of swallowing by quipazine in situ represents a valuable model for experimental studies. This work paves the way for future investigations on brainstem serotonergic modulation, and further identification of neural populations and mechanisms involved in swallowing and/or swallow-breathing interaction.


The Serotonergic Raphe Promote Sleep in Zebrafish and Mice

Grigorios Oikonomou, Michael Altermatt, Rong-Wei Zhang, Gerard M Coughlin, Christin Montz, Viviana Gradinaru, David A Prober
PMID: 31248729   DOI: 10.1016/j.neuron.2019.05.038

Abstract

The role of serotonin (5-HT) in sleep is controversial: early studies suggested a sleep-promoting role, but eventually the paradigm shifted toward a wake-promoting function for the serotonergic raphe. Here, we provide evidence from zebrafish and mice that the raphe are critical for the initiation and maintenance of sleep. In zebrafish, genetic ablation of 5-HT production by the raphe reduces sleep, sleep depth, and the homeostatic response to sleep deprivation. Pharmacological inhibition or ablation of the raphe reduces sleep, while optogenetic stimulation increases sleep. Similarly, in mice, ablation of the raphe increases wakefulness and impairs the homeostatic response to sleep deprivation, whereas tonic optogenetic stimulation at a rate similar to baseline activity induces sleep. Interestingly, burst optogenetic stimulation induces wakefulness in accordance with previously described burst activity of the raphe during arousing stimuli. These results indicate that the serotonergic system promotes sleep in both diurnal zebrafish and nocturnal rodents. VIDEO ABSTRACT.


Serotonin receptor and dendritic plasticity in the spinal cord mediated by chronic serotonergic pharmacotherapy combined with exercise following complete SCI in the adult rat

Patrick D Ganzer, Carl R Beringer, Jed S Shumsky, Chiemela Nwaobasi, Karen A Moxon
PMID: 29526741   DOI: 10.1016/j.expneurol.2018.03.006

Abstract

Severe spinal cord injury (SCI) damages descending motor and serotonin (5-HT) fiber projections leading to paralysis and serotonin depletion. 5-HT receptors (5-HTRs) subsequently upregulate following 5-HT fiber degeneration, and dendritic density decreases indicative of atrophy. 5-HT pharmacotherapy or exercise can improve locomotor behavior after SCI. One might expect that 5-HT pharmacotherapy acts on upregulated spinal 5-HTRs to enhance function, and that exercise alone can influence dendritic atrophy. In the current study, we assessed locomotor recovery and spinal proteins influenced by SCI and therapy. 5-HT, 5-HT
R, 5-HT
R, and dendritic densities were quantified both early (1 week) and late (9 weeks) after SCI, and also following therapeutic interventions (5-HT pharmacotherapy, bike therapy, or a combination). Interestingly, chronic 5-HT pharmacotherapy largely normalized spinal 5-HTR upregulation following injury. Improvement in locomotor behavior was not correlated to 5-HTR density. These results support the hypothesis that chronic 5-HT pharmacotherapy can mediate recovery following SCI, despite acting on largely normal spinal 5-HTR levels. We next assessed spinal dendritic plasticity and its potential role in locomotor recovery. Single therapies did not normalize the loss of dendritic density after SCI. Groups displaying significantly atrophied dendritic processes were rarely able to achieve weight supported open-field locomotion. Only a combination of 5-HT pharmacotherapy and bike therapy enabled significant open-field weigh-supported stepping, mediated in part by restoring spinal dendritic density. These results support the use of combined therapies to synergistically impact multiple markers of spinal plasticity and improve motor recovery.


Posture effects on spontaneous limb movements, alternated stepping, and the leg extension response in neonatal rats

Valerie Mendez-Gallardo, Megan E Roberto, Sierra D Kauer, Michele R Brumley
PMID: 26655784   DOI: 10.1016/j.physbeh.2015.12.001

Abstract

The development of postural control is considered an important factor for the expression of coordinated behavior such as locomotion. In the natural setting of the nest, newborn rat pups adapt their posture to perform behaviors of ecological relevance such as those related to suckling. The current study explores the role of posture in the expression of three behaviors in the newborn rat: spontaneous limb activity, locomotor-like stepping behavior, and the leg extension response (LER). One-day-old rat pups were tested in one of two postures--prone or supine--on each of these behavioral measures. Results showed that pups expressed more spontaneous activity while supine, more stepping while prone, and no differences in LER expression between the two postures. Together these findings show that posture affects the expression of newborn behavior patterns in different ways, and suggest that posture may act as a facilitator or a limiting factor in the expression of different behaviors during early development.


Neuromodulatory Regulation of Behavioral Individuality in Zebrafish

Carlos Pantoja, Adam Hoagland, Elizabeth C Carroll, Vasiliki Karalis, Alden Conner, Ehud Y Isacoff
PMID: 27397519   DOI: 10.1016/j.neuron.2016.06.016

Abstract

Inter-individual behavioral variation is thought to increase fitness and aid adaptation to environmental change, but the underlying mechanisms are poorly understood. We find that variation between individuals in neuromodulatory input contributes to individuality in short-term habituation of the zebrafish (Danio Rerio) acoustic startle response (ASR). ASR habituation varies greatly between individuals, but differences are stable over days and are heritable. Acoustic stimuli that activate ASR-command Mauthner cells also activate dorsal raphe nucleus (DRN) serotonergic neurons, which project to the vicinity of the Mauthner cells and their inputs. DRN neuron activity decreases during habituation in proportion to habituation and a genetic manipulation that reduces serotonin content in DRN neurons increases habituation, whereas serotonergic agonism or DRN activation with ChR2 reduces habituation. Finally, level of rundown of DRN activity co-segregates with extent of behavioral habituation across generations. Thus, variation between individuals in neuromodulatory input contributes to individuality in a core adaptive behavior. VIDEO ABSTRACT.


Interactive Effects Between Exercise and Serotonergic Pharmacotherapy on Cortical Reorganization After Spinal Cord Injury

Guglielmo Foffani, Jed Shumsky, Eric B Knudsen, Patrick D Ganzer, Karen A Moxon
PMID: 26338432   DOI: 10.1177/1545968315600523

Abstract

In rat models of spinal cord injury, at least 3 different strategies can be used to promote long-term cortical reorganization: (1) active exercise above the level of the lesion; (2) passive exercise below the level of the lesion; and (3) serotonergic pharmacotherapy. Whether and how these potential therapeutic strategies-and their underlying mechanisms of action-interact remains unknown. Methods In spinally transected adult rats, we compared the effects of active exercise above the level of the lesion (treadmill), passive exercise below the level of the lesion (bike), serotonergic pharmacotherapy (quipazine), and combinations of the above therapies (bike+quipazine, treadmill+quipazine, bike+treadmill+quipazine) on long-term cortical reorganization (9 weeks after the spinal transection). Cortical reorganization was measured as the percentage of cells recorded in the deafferented hindlimb cortex that responded to tactile stimulation of the contralateral forelimb. Results Bike and quipazine are "competing" therapies for cortical reorganization, in the sense that quipazine limits the cortical reorganization induced by bike, whereas treadmill and quipazine are "collaborative" therapies, in the sense that the reorganization induced by quipazine combined with treadmill is greater than the reorganization induced by either quipazine or treadmill.
These results uncover the interactive effects between active/passive exercise and serotonergic pharmacotherapy on cortical reorganization after spinal cord injury, emphasizing the importance of understanding the effects of therapeutic strategies in spinal cord injury (and in other forms of deafferentation) from an integrated system-level approach.


Serotonergic activation of locomotor behavior and posture in one-day old rats

Hillary E Swann, R Blaine Kempe, Ashley M Van Orden, Michele R Brumley
PMID: 26795091   DOI: 10.1016/j.bbr.2016.01.006

Abstract

The purpose of this study was to determine what dose of quipazine, a serotonergic agonist, facilitates air-stepping and induces postural control and patterns of locomotion in newborn rats. Subjects in both experiments were 1-day-old rat pups. In Experiment 1, pups were restrained and tested for air-stepping in a 35-min test session. Immediately following a 5-min baseline, pups were treated with quipazine (1.0, 3.0, or 10.0 mg/kg) or saline (vehicle control), administered intraperitoneally in a 50 μL injection. Bilateral alternating stepping occurred most frequently following treatment with 10.0 mg/kg quipazine, however the percentage of alternating steps, interlimb phase, and step period were very similar between the 3.0 and 10.0 mg/kg doses. For interlimb phase, the forelimbs and hindlimbs maintained a near perfect anti-phase pattern of coordination, with step period averaging about 1s. In Experiment 2, pups were treated with 3.0 or 10.0 mg/kg quipazine or saline, and then were placed on a surface (open field, unrestrained). Both doses of quipazine resulted in developmentally advanced postural control and locomotor patterns, including head elevation, postural stances, pivoting, crawling, and a few instances of quadrupedal walking. The 3.0 mg/kg dose of quipazine was the most effective at evoking sustained locomotion. Between the 2 experiments, behavior exhibited by the rat pup varied based on testing environment, emphasizing the role that environment and sensory cues exert over motor behavior. Overall, quipazine administered at a dose of 3.0 mg/kg was highly effective at promoting alternating limb coordination and inducing locomotor activity in both testing environments.


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